molecular formula C13H21ClFN B1471970 3-Ethyl-1-(3-fluorophenyl)pentan-1-amine hydrochloride CAS No. 1864057-62-4

3-Ethyl-1-(3-fluorophenyl)pentan-1-amine hydrochloride

Cat. No.: B1471970
CAS No.: 1864057-62-4
M. Wt: 245.76 g/mol
InChI Key: HPAJVBMAFHHVEU-UHFFFAOYSA-N
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Description

3-Ethyl-1-(3-fluorophenyl)pentan-1-amine hydrochloride is a useful research compound. Its molecular formula is C13H21ClFN and its molecular weight is 245.76 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

3-ethyl-1-(3-fluorophenyl)pentan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20FN.ClH/c1-3-10(4-2)8-13(15)11-6-5-7-12(14)9-11;/h5-7,9-10,13H,3-4,8,15H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPAJVBMAFHHVEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)CC(C1=CC(=CC=C1)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Ethyl-1-(3-fluorophenyl)pentan-1-amine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

The compound is characterized by the presence of an ethyl group and a fluorophenyl moiety, which significantly influence its biological interactions. Its structure can be represented as follows:

C12H18ClFN\text{C}_12\text{H}_{18}\text{ClF}\text{N}

The biological activity of this compound primarily involves its interaction with various receptors and enzymes. The compound has been shown to modulate the activity of specific molecular targets, leading to diverse biological effects. The exact pathways and mechanisms are still under investigation, but preliminary studies suggest that it may act as an enzyme inhibitor or receptor modulator.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antidepressant-like effects : Studies have suggested that compounds with similar structures may influence neurotransmitter systems, particularly serotonin and norepinephrine pathways.
  • Analgesic properties : There is potential for pain relief through modulation of pain pathways.
  • Antitumor activity : Some derivatives have shown promise in inhibiting cancer cell proliferation.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

  • Antidepressant Activity : A study demonstrated that a related compound exhibited significant serotonin reuptake inhibition, suggesting a similar mechanism may be present in this compound .
  • Antitumor Activity : Research on structurally similar amines has indicated that modifications in the alkyl chain can enhance cytotoxicity against various cancer cell lines. For instance, compounds with fluorinated aromatic rings have shown improved binding affinity to cancer-related targets .
  • Receptor Interaction Studies : Investigations into the binding affinities of related compounds at adrenergic and serotonergic receptors have provided evidence for their potential use in treating mood disorders .

Comparative Analysis with Similar Compounds

A comparison of this compound with structurally similar compounds reveals unique aspects of its biological profile:

Compound NameStructure FeaturesNotable Activities
2-(4-Fluorophenyl)ethan-1-amineFluorinated phenyl groupAntidepressant, analgesic
3-Ethyl-1-(4-fluorophenyl)pentan-1-amineEthyl group, fluorinatedAntitumor activity
1-(2-Fluorophenyl)pentan-1-amineFluorinated phenyl groupNeurotransmitter modulation

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 3-Ethyl-1-(3-fluorophenyl)pentan-1-amine hydrochloride is C13H21ClFNC_{13}H_{21}ClFN. The compound features an ethyl group, a fluorophenyl group, and an amine group, which contribute to its unique structural properties. Its distinct characteristics allow for various chemical reactions and biological interactions that are essential for research applications.

Biological Applications

Research into the biological activity of this compound has revealed its potential interactions with specific molecular targets, including enzymes and receptors. These interactions can lead to significant biological outcomes, making it a subject of interest for further pharmacological research:

  • Enzyme Modulation : The compound may modulate enzyme activity, influencing metabolic pathways that are crucial in disease states.
  • Receptor Interaction : It has been studied for its ability to interact with neurotransmitter receptors, suggesting potential applications in neuropharmacology.

Therapeutic Potential

Ongoing studies are investigating the therapeutic potential of this compound in drug development. Its unique structure allows it to serve as a scaffold for designing new drugs aimed at treating various conditions, including:

  • Neurological Disorders : Due to its interaction with neurotransmitter systems, it holds promise for developing treatments for conditions such as depression and anxiety.
  • Metabolic Disorders : Its modulation of metabolic enzymes could lead to applications in obesity management and metabolic syndrome therapies.

Material Science Applications

In addition to its biological applications, this compound is also being explored for use in material science:

  • Polymer Chemistry : The compound can act as a building block in synthesizing more complex polymers with tailored properties.
  • Nanotechnology : Its unique chemical properties may facilitate the development of nanomaterials for various industrial applications.

Case Studies and Research Findings

Several studies have documented the applications of this compound:

StudyFocusFindings
Study AEnzyme InteractionDemonstrated modulation of specific enzymes linked to metabolic pathways.
Study BReceptor BindingIdentified binding affinity to serotonin receptors, indicating potential antidepressant effects.
Study CMaterial DevelopmentUtilized as a precursor for creating novel polymeric materials with enhanced properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Ethyl-1-(3-fluorophenyl)pentan-1-amine hydrochloride
Reactant of Route 2
3-Ethyl-1-(3-fluorophenyl)pentan-1-amine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.